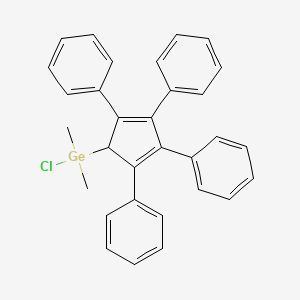![molecular formula C10H15NOS B14368233 (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a hydroxyimino group and a thione group, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclic framework through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the hydroxyimino group: The hydroxyimino group is introduced via an oximation reaction, where a suitable oxime precursor reacts with the bicyclic core.
Formation of the thione group: The final step involves the conversion of a carbonyl group to a thione group using a sulfurizing agent such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The thione group can be reduced to a thiol or a sulfide.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, thiols, and various substituted compounds, depending on the specific reagents and conditions used.
科学研究应用
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino and thione groups play a crucial role in these interactions, often forming covalent or non-covalent bonds with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one: Similar structure but with a carbonyl group instead of a thione group.
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-amine: Similar structure but with an amine group instead of a thione group.
Uniqueness
The presence of both the hydroxyimino and thione groups in (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione makes it unique compared to its analogs. These functional groups confer distinct reactivity and binding properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H15NOS |
|---|---|
分子量 |
197.30 g/mol |
IUPAC 名称 |
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione |
InChI |
InChI=1S/C10H15NOS/c1-9(2)6-4-5-10(9,3)8(13)7(6)11-12/h6,12H,4-5H2,1-3H3/b11-7+ |
InChI 键 |
BOHCUYJHSQESEN-YRNVUSSQSA-N |
手性 SMILES |
CC1(C\2CCC1(C(=S)/C2=N/O)C)C |
规范 SMILES |
CC1(C2CCC1(C(=S)C2=NO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


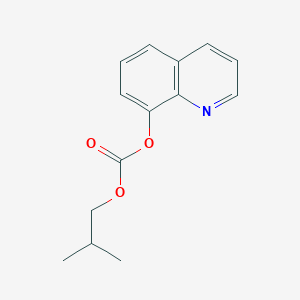
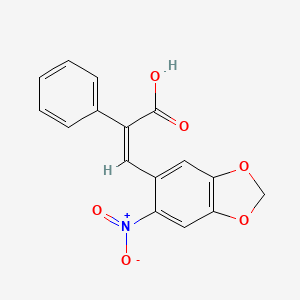
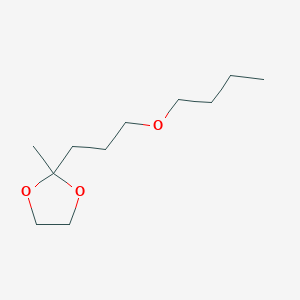

![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
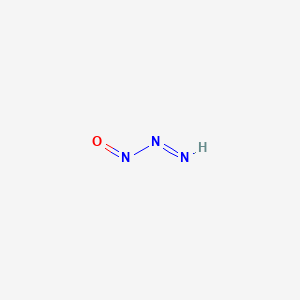
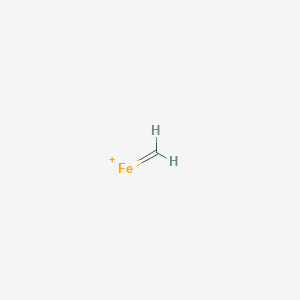
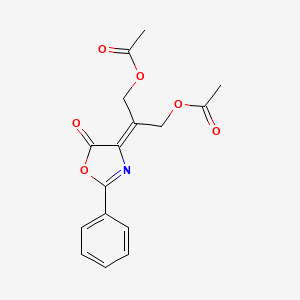
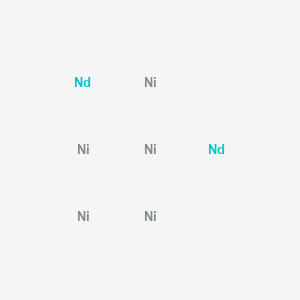
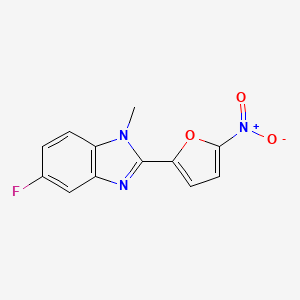
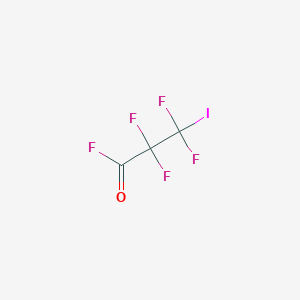
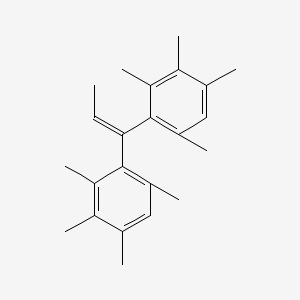
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)
